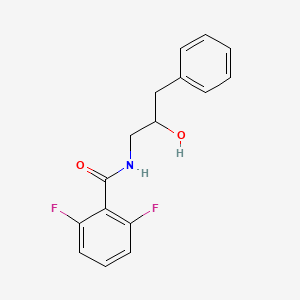

![molecular formula C23H23ClN6 B2526264 N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946348-48-7](/img/structure/B2526264.png)

N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

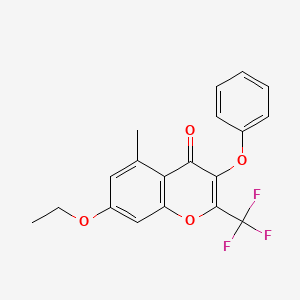

The compound "N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine" is a derivative of the pyrazolopyrimidine class, which is known for its diverse pharmacological activities. Pyrazolopyrimidines, such as those mentioned in the provided papers, have been studied for their potential as inhibitors of mycobacterial ATP synthase, which is a promising target for the treatment of Mycobacterium tuberculosis (M.tb) . These compounds have been synthesized and analyzed for their structure-activity relationships, crystal structures, and biological activities.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives typically involves the cyclization of precursor molecules. For instance, the synthesis of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was achieved by cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2 . Similarly, the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involved a nucleophilic substitution reaction . These methods provide a basis for the synthesis of the compound , suggesting that similar cyclization and substitution reactions could be employed.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of multiple aromatic rings and nitrogen-containing heterocycles. The crystal structure of a related compound revealed that molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, which are packed into layers by π-stacking interactions . This indicates that the compound of interest may also exhibit similar intermolecular interactions, contributing to its stability and potential biological activity.

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, as demonstrated in the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . These reactions are crucial for modifying the chemical structure and tailoring the properties of the compound for specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the compound's solid-state properties, such as its crystal system and space group . The presence of chlorine and other substituents in the molecule can affect its lipophilicity, solubility, and overall pharmacokinetic profile. Additionally, the moderate anticancer activity of a structurally similar compound suggests that the compound may also possess biological activities worth exploring .

Applications De Recherche Scientifique

Antimicrobial and Anticancer Activity

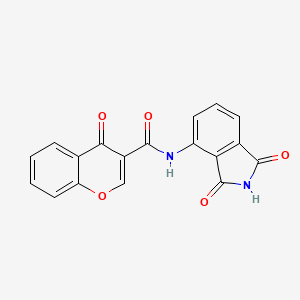

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Among these derivatives, some compounds exhibited higher anticancer activity compared to reference drugs and demonstrated significant antimicrobial activity. This suggests potential applications in developing new therapeutic agents against various cancers and microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antiviral Activity

Another area of application is in the development of antiviral agents. Pyrazolo[3,4-d]pyrimidines have been synthesized and tested for their antiviral activity, particularly against herpes simplex virus type-1. Some derivatives showed strong antiviral activity, highlighting the potential of this compound class in creating new antiviral drugs (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

Antihypertensive and Cardiovascular Applications

Pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their antihypertensive activity, showing potential in the treatment of hypertension. Specific compounds in this class lowered blood pressure in hypertensive rats to normotensive levels, suggesting their utility in developing new antihypertensive drugs (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).

Enzyme Inhibition for Therapeutic Targets

Compounds within this chemical class have been explored for their ability to inhibit specific enzymes, such as JmjC histone N-methyl lysine demethylases. This activity is relevant for therapeutic interventions in diseases where epigenetic regulation plays a critical role. The inhibition of these enzymes can potentially be applied in the treatment of various cancers and disorders associated with abnormal gene expression (Bavetsias et al., 2016).

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN6/c1-16-11-13-29(14-12-16)23-27-21(26-18-9-7-17(24)8-10-18)20-15-25-30(22(20)28-23)19-5-3-2-4-6-19/h2-10,15-16H,11-14H2,1H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYDWLRULSQAPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

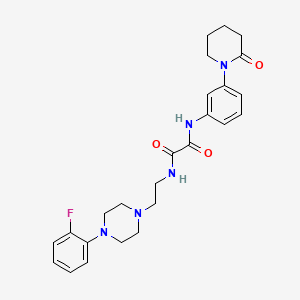

![N-[(1,2-dimethylindol-5-yl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2526189.png)

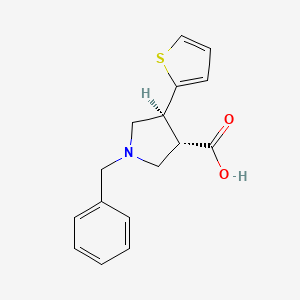

![(1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B2526194.png)

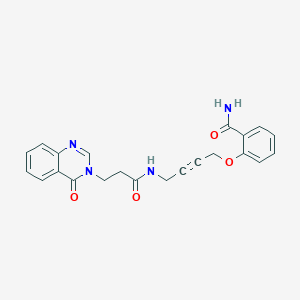

![N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2526196.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,5-dimethylbenzamide](/img/structure/B2526199.png)

![2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2526201.png)

![3-ethyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2526202.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2526203.png)